![molecular formula C9H11N3 B1390160 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine CAS No. 21472-09-3](/img/structure/B1390160.png)
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine
Overview
Description
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine has been studied using quantum chemical computations . The crystal structure confirmed that it belongs to triclinic, P-1 space group .Scientific Research Applications
Synthesis of Other Compounds
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine could serve as a valuable precursor in the synthesis of other compounds with specific desired properties . It’s unique structural characteristics make it a useful component in the creation of a variety of functional molecules .
Therapeutic Potential
Imidazole derivatives, such as 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine, have been found to exhibit a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .
Antibacterial Activity
Some imidazole derivatives have been reported to show antibacterial activity . This suggests that 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine could potentially be used in the development of new antibacterial agents.
Antitumor Activity
Imidazole derivatives have also been found to exhibit antitumor activity . This indicates that 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine could potentially be used in cancer research and treatment.
Antiviral Activity
Certain imidazole derivatives have shown antiviral properties . This suggests that 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine could potentially be used in the development of new antiviral drugs.
Anti-Inflammatory Activity
Imidazole derivatives have been reported to show anti-inflammatory activity . This indicates that 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine could potentially be used in the treatment of inflammatory conditions.
Mechanism of Action
Target of Action
Imidazole derivatives, in general, have been known to interact with a diverse range of biological targets, including various enzymes and receptors, contributing to their wide range of applications .
Mode of Action
Imidazole compounds are known for their versatility and utility in various applications, including pharmaceuticals and agrochemicals . The interaction of these compounds with their targets often leads to changes in the biological activity of the target, which can result in therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes due to their interaction with different biological targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .
properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDXEBIUFPHIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663555 | |
Record name | 5,6-Dimethyl-1H-benzimidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine | |
CAS RN |
21472-09-3 | |
Record name | 5,6-Dimethyl-1H-benzimidazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21472-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-1H-benzimidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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